3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC20132758
Molecular Formula: C10H16F2N4O2
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16F2N4O2 |
|---|---|
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 3-amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H16F2N4O2/c1-18-4-2-3-14-10(17)7-5-16(6-8(11)12)15-9(7)13/h5,8H,2-4,6H2,1H3,(H2,13,15)(H,14,17) |
| Standard InChI Key | IITHFNZGUYWZND-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC(=O)C1=CN(N=C1N)CC(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Analysis
The molecular formula of 3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is C₁₀H₁₆F₂N₄O₂, yielding a molecular weight of 262.26 g/mol. The pyrazole core adopts a planar aromatic structure, with substituents at the 1-, 3-, and 4-positions dictating its electronic and steric properties:
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1-Position: A 2,2-difluoroethyl group introduces electronegativity and lipophilicity, potentially enhancing blood-brain barrier permeability compared to non-fluorinated analogs .
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3-Position: A primary amino group (-NH₂) serves as a site for nucleophilic substitution or hydrogen bonding in biological systems.
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4-Position: A carboxamide moiety (-CONH-) tethered to a 3-methoxypropyl chain balances hydrophilicity and flexibility, likely improving aqueous solubility .
Table 1: Predicted Physicochemical Properties
Synthesis and Preparation Strategies
Retrosynthetic Analysis
The synthesis of this compound likely follows a multi-step route beginning with pyrazole ring formation. A plausible pathway involves:
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Pyrazole Core Construction: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions, analogous to Knorr pyrazole synthesis .
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Difluoroethyl Introduction: Nucleophilic substitution at the pyrazole nitrogen using 2,2-difluoroethyl bromide or iodide, leveraging the electron-deficient nature of the aromatic ring.
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Carboxamide Installation: Coupling of 3-methoxypropylamine to a pre-formed pyrazole-4-carboxylic acid intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .
Industrial Scalability Considerations
Key challenges in large-scale production include:
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Fluorinated Reagent Handling: 2,2-Difluoroethyl halides require specialized equipment due to their volatility and toxicity.
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Purification: Silica gel chromatography or recrystallization in ethanol/water mixtures may achieve >95% purity for intermediates .
Chemical Reactivity and Functionalization
Nucleophilic Substitution at the Amino Group
The 3-amino group participates in alkylation and acylation reactions:
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Alkylation: Treatment with methyl iodide in DMF yields N-methyl derivatives, potentially modulating target affinity .
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Acylation: Acetic anhydride forms an acetamide derivative, altering solubility and metabolic stability.
Hydrolytic Stability Profiles
The carboxamide group resists hydrolysis under physiological pH but cleaves under extreme conditions:
Table 2: Hypothetical Hydrolysis Kinetics
| Condition | Half-Life (t₁/₂) |
|---|---|
| 1M HCl, 80°C | 50 min |
| 1M NaOH, 80°C | 6.4 min |
Hypothetical Biological Activities
Antiproliferative Effects
Analogous compounds exhibit IC₅₀ values of 0.39–0.46 μM against HCT116 and MCF-7 cell lines . The methoxypropyl chain may enhance cellular uptake compared to bulkier substituents.
Comparison with Structural Analogs
Trifluoroethyl Derivative (CAS 2171315-22-1)
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Molecular Formula: C₁₀H₁₅F₃N₄O₂
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Key Differences: Replacement of difluoroethyl with trifluoroethyl increases molecular weight to 280.25 g/mol and logP to 1.40 . The additional fluorine atom may enhance metabolic stability but reduce solubility.
Triphenylpyrazole Carboxamides
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